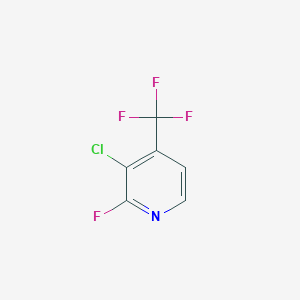
3-Chlor-2-Fluor-4-(Trifluormethyl)pyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a pyridine ring.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Biology: The compound is used in the design and synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
Target of Action
3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine, also known as trifluoromethylpyridine (TFMP), is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of TFMP derivatives are pests in the agrochemical industry . In the pharmaceutical and veterinary industries, TFMP derivatives are used in various products .
Mode of Action
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The interaction of TFMP with its targets results in the protection of crops from pests in the agrochemical industry . In the pharmaceutical industry, TFMP derivatives interact with various targets, leading to a range of therapeutic effects .
Biochemical Pathways
The specific biochemical pathways affected by TFMP derivatives depend on the particular derivative and its target. For example, in the agrochemical industry, TFMP derivatives protect crops from pests, likely affecting the biochemical pathways related to pest metabolism and growth . In the pharmaceutical industry, the affected pathways would depend on the specific disease or condition being treated .
Result of Action
The result of the action of TFMP derivatives is the protection of crops from pests in the agrochemical industry . In the pharmaceutical industry, the molecular and cellular effects would depend on the specific TFMP derivative and its therapeutic target .
Action Environment
The action, efficacy, and stability of TFMP derivatives can be influenced by various environmental factors. For example, in the agrochemical industry, factors such as temperature, humidity, and soil composition can affect the action of TFMP derivatives . In the pharmaceutical industry, factors such as pH, temperature, and the presence of other substances can influence the action of TFMP derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine typically involves halogenation and fluorination reactions. One common method includes the following steps :
Halogenation of Pyridine: Pyridine is reacted with boron trifluoride (BF3) in dichloromethane (CH2Cl2) to produce 3-fluoropyridine.
Chlorination and Fluorination: 3-Fluoropyridine is then treated with chlorine and hydrofluoric acid (HF) to yield 2-chloro-3-fluoropyridine.
Industrial Production Methods
Industrial production of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form pyridine N-oxides or reduction to form corresponding amines.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine with similar functional groups but different substitution pattern.
2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine: A positional isomer with the chlorine and fluorine atoms swapped.
Uniqueness
3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms, along with the trifluoromethyl group, makes it a versatile intermediate for various chemical transformations and applications .
Eigenschaften
IUPAC Name |
3-chloro-2-fluoro-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSHUXKVQSULSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
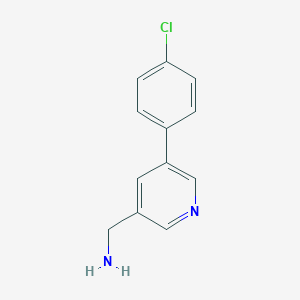
![tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B58724.png)
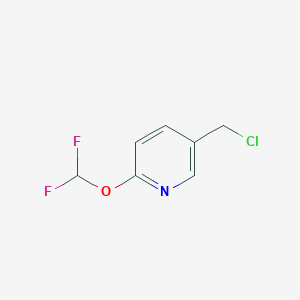
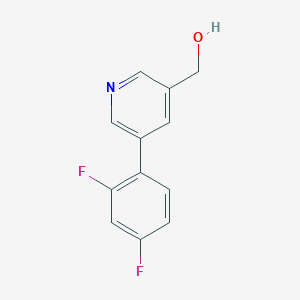
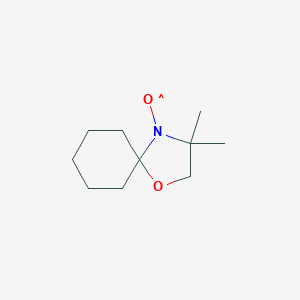

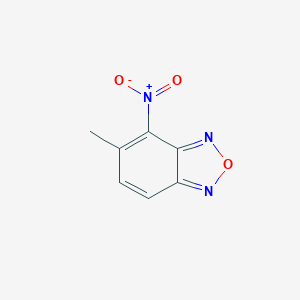
![3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B58850.png)



![[3-(3-Cyanophenyl)phenyl]acetic acid](/img/structure/B58911.png)

![1,2-Dihydrobenzo[ghi]perylene](/img/structure/B58994.png)
